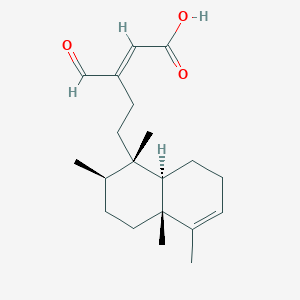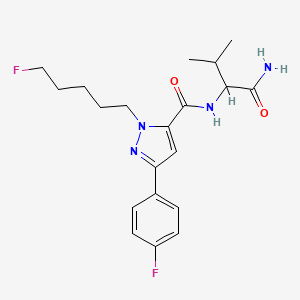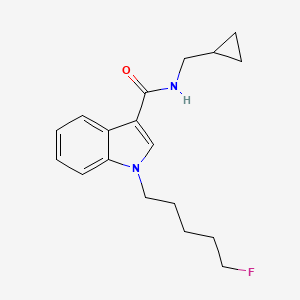
16-Oxocleroda-3,13E-dien-15-oic acid
Vue d'ensemble
Description
16-Oxocleroda-3,13E-dien-15-oic acid is a natural compound that belongs to the Diterpenoids chemical family . It is extracted from the stem barks of Polyalthia longifolia (Sonn) Thw. var. pendula . It has been found to exhibit antiplasmodial activity .
Molecular Structure Analysis
The molecular formula of this compound is C20H30O3 . The molecular weight is 318.45 g/mol . The chemical name is (E)-5- [ (1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-formylpent-2-enoic acid . Unfortunately, the 3D structure could not be loaded from the database .Physical And Chemical Properties Analysis
This compound appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .Applications De Recherche Scientifique
Antifungal Activity : Kumar et al. (2016) found that biotransformation of 16-oxocleroda-3,13(14)E-dien-15-oic acid by Rhizopus stolonifer enhances its antifungal properties. The biotransformed compound showed increased efficacy against several fungal pathogens compared to the natural parent compound (Kumar, Saha, & Saha, 2016).
Cytotoxic Properties : Studies have indicated the cytotoxic potential of 16-Oxocleroda-3,13E-dien-15-oic acid in various cancer cell lines. For example, Lee et al. (2009) found that it exhibited cytotoxicity against A549 and MCF-7 cancer cells (Lee et al., 2009).
Anti-inflammatory Activity : Wu et al. (2014) reported the anti-inflammatory potential of 16-oxocleroda-3,13-dien-15-oic acid. It showed significant inhibitory effects on NO production in LPS-stimulated RAW 264.7 macrophages (Wu et al., 2014).
Antimicrobial Properties : Sashidhara et al. (2009) explored the antimicrobial activity of 16-oxocleroda-3,13(14)E-dien-15-oic acid. It showed potent antimicrobial effects against a range of bacteria and fungi (Sashidhara, Singh, & Shukla, 2009).
Potential as a COX and 5-LOX Inhibitor : Nguyen et al. (2020) identified 16-oxocleroda-3,13(14)E-dien-15-oic acid as a potential inhibitor of COX-1, COX-2, and 5-LOX, suggesting its use in developing new anti-inflammatory drugs (Nguyen et al., 2020).
Propriétés
IUPAC Name |
(E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-formylpent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-14-6-5-7-17-19(14,3)10-8-15(2)20(17,4)11-9-16(13-21)12-18(22)23/h6,12-13,15,17H,5,7-11H2,1-4H3,(H,22,23)/b16-12+/t15-,17+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZARHTWSOXFLP-HEZUFYQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(=CC(=O)O)C=O)CCC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C\C(=O)O)/C=O)CCC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





